2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
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Overview
Description
2-(methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(Methylthio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-thione is EZH2 , a histone-lysine N-methyltransferase enzyme . EZH2 plays a crucial role in gene regulation by catalyzing the addition of methyl groups to histones, which can lead to the repression of gene expression .
Mode of Action
This compound acts as an inhibitor of EZH2 . By binding to EZH2, it prevents the enzyme from adding methyl groups to histones . This disruption can lead to changes in gene expression, potentially reversing the repression of certain genes .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway . This pathway is crucial for regulating gene expression, and disruptions can have significant downstream effects. For example, the inhibition of EZH2 can lead to changes in cell morphology and induce apoptosis in certain cancer cells .
Pharmacokinetics
These compounds generally exhibit good bioavailability and are able to effectively interact with their target sites .
Result of Action
The most significant result of the action of this compound is its antitumor activity . It has been found to have a remarkable antitumor activity against certain cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents. Heating this precursor with sodium methoxide (MeONa) in butanol (BuOH) at reflux conditions leads to the formation of the desired compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit a range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their potential as kinase inhibitors and have been studied for their therapeutic applications.
Uniqueness
2-(methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione stands out due to its specific structural features, such as the presence of the methylsulfanyl group and the benzothieno ring system. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S3/c1-15-11-12-9(14)8-6-4-2-3-5-7(6)16-10(8)13-11/h2-5H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQVSHVGMZVZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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